molecular formula C21H23N3O3S B13118439 3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B13118439
M. Wt: 397.5 g/mol
InChI Key: QTJXIIYCQFORAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the thienopyrimidine class. . The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a piperidine ring and a phenylpropanoyl group.

Preparation Methods

The synthesis of 3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The piperidine ring is then introduced through a series of reactions involving the appropriate piperidine derivative. The final step involves the attachment of the phenylpropanoyl group to the piperidine ring, typically through an acylation reaction.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the phenylpropanoyl moiety can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups using reagents like halogens or alkylating agents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine .

Scientific Research Applications

3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In the case of its antitubercular activity, it is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . The exact molecular pathways and targets are still under investigation, but it is thought to involve the inhibition of key enzymes involved in the biosynthesis of essential cellular components.

Comparison with Similar Compounds

Similar compounds to 3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[2,3-d]pyrimidin-4(3H)-one include other thienopyrimidine derivatives such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives . These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

3-[[4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl]methyl]thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H23N3O3S/c25-18(7-6-16-4-2-1-3-5-16)23-11-9-21(27,10-12-23)14-24-15-22-19-17(20(24)26)8-13-28-19/h1-5,8,13,15,27H,6-7,9-12,14H2

InChI Key

QTJXIIYCQFORAY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CN2C=NC3=C(C2=O)C=CS3)O)C(=O)CCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.